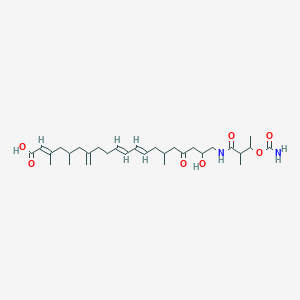
5-Nitro-2-(trimethylstannyl)-pyridine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the nitration of 2-(trimethylstannyl)pyridine to introduce the nitro group at the 5th position. Nitration is a common reaction in organic chemistry that introduces a nitro group to a molecule .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the nitro group, and the trimethylstannyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the molecular structure .Chemical Reactions Analysis
The nitro group is known for its diverse reactivity, and new reactions and methodologies are still being found today . The trimethylstannyl group is typically used in Stille cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.Scientific Research Applications
Organotin Mediated Nitration in Heteroaromatic Series : This study explores the use of 2-trimethylstannylated compounds, including pyridine, for regioselective nitration with tetranitromethane or dinitrogen tetroxide (Fabien Favresse et al., 2000).
Structural Analysis of Nitro-Pyridine Derivatives : Research on the conformational aspects of 5-nitro-2-(2-pyridinylthio)-pyridine involved experimental and theoretical analysis, providing insights into the structural properties of these compounds (M. Amato et al., 1989).
Synthesis and Structures of Trimethylstannyl-Pyridines : This study synthesized 2-trimethylstannyl-pyridine and analyzed its crystal and molecular structure, contributing to the understanding of the properties and applications of organometallic pyridine derivatives (Frank Riedmiller et al., 1999).
Excited States of Hydrazo-Compounds : The study on 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers provided insights into their electronic absorption and emission spectra, which is essential for applications in materials science and photonics (J. Michalski et al., 2016).
Reactions of Nitro-Pyrimidines with Amines and Thiols : This research explored the regio- and stereoselective addition reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, which has implications for pharmaceutical synthesis (I. Čikotienė et al., 2007).
Nitration of Nucleoside Derivatives : The study investigated efficient nitration methods for nucleoside derivatives, including the use of 5′-phosphate ester of 5-nitro-2′-deoxyuridine, which has applications in medicinal chemistry (J. Giziewicz et al., 1999).
Synthesis of Pyridine-Azo Reagent and Its Application : The synthesis of 2-(5-nitro-2-pyridylazo)-4,5-dimethylphenol and its application in forming stable complexes with cobalt (II) highlights the potential use of nitro-pyridine derivatives in analytical chemistry (Yang Xiao-hui, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl-(5-nitropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-2-1-3-6-4-5;;;;/h1-2,4H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORORMMYFKXKTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441188 | |
| Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(trimethylstannyl)-pyridine | |
CAS RN |
184962-91-2 | |
| Record name | 5-Nitro-2-(trimethylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184962-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)



![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)